N-butyl-3-(4-tert-butylphenyl)acrylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(E)-N-butyl-3-(4-tert-butylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H25NO/c1-5-6-13-18-16(19)12-9-14-7-10-15(11-8-14)17(2,3)4/h7-12H,5-6,13H2,1-4H3,(H,18,19)/b12-9+ |
InChI Key |
FPCYYQVAOXDDRP-FMIVXFBMSA-N |
SMILES |
CCCCNC(=O)C=CC1=CC=C(C=C1)C(C)(C)C |
Isomeric SMILES |
CCCCNC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CCCCNC(=O)C=CC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
-
Precursor Synthesis : Brominate the β-position of N-butylacrylamide using N-bromosuccinimide (NBS) under radical initiation, yielding N-butyl-3-bromoacrylamide .
-
Cross-Coupling : React the brominated acrylamide with 4-TBPBA in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene/water mixture.
Example Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | |
| Solvent | Toluene/H₂O (4:1 v/v) | |
| Temperature | 80°C | |
| Reaction Time | 12–24 hours | |
| Yield | 25–40% (estimated) |
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.
Direct Amidation of 3-(4-tert-Butylphenyl)Acrylic Acid
This route involves synthesizing 3-(4-tert-butylphenyl)acrylic acid followed by amidation with n-butylamine.
Stepwise Procedure:
-
Acrylic Acid Synthesis : Prepare 3-(4-tert-butylphenyl)acrylic acid via a Knoevenagel condensation between 4-tert-butylbenzaldehyde and malonic acid, catalyzed by pyridine.
-
Amidation : React the acrylic acid derivative with n-butylamine using a coupling agent (e.g., HATU) in dichloromethane (DCM) or THF.
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | HATU (1.2 equiv) | |
| Base | DIPEA (3 equiv) | |
| Solvent | DCM | |
| Yield | 60–75% (estimated) |
Challenges : Steric hindrance from the tert-butyl group may reduce reaction efficiency, necessitating excess reagents or elevated temperatures.
Radical Copolymerization with Subsequent Functionalization
Adapting methodologies from N-tert-butyl acrylamide copolymerization, this approach leverages radical-initiated polymerization followed by post-polymerization modification.
Key Steps:
-
Copolymer Synthesis : Prepare a copolymer of N-butylacrylamide and a tert-butylphenyl-containing monomer (e.g., 4-tert-butylstyrene) using AIBN initiation.
-
Selective Cleavage : Hydrolyze the copolymer under acidic conditions to isolate the tert-butylphenyl-acrylamide monomer.
Reaction Metrics :
| Parameter | Value | Source |
|---|---|---|
| Initiator | AIBN (1 mol%) | |
| Solvent | Dioxane | |
| Temperature | 70°C | |
| Monomer Ratio | 1:1 (acrylamide:styrene) |
Limitations : Low yield (≤30%) due to competing side reactions during cleavage.
Nucleophilic Substitution on Acryloyl Chloride
A high-yielding method involves reacting 3-(4-tert-butylphenyl)acryloyl chloride with n-butylamine.
Synthesis Pathway:
-
Acid Chloride Formation : Treat 3-(4-tert-butylphenyl)acrylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride.
-
Amine Coupling : Add n-butylamine dropwise to the acyl chloride in anhydrous THF at 0°C.
Critical Parameters :
Advantages : Rapid reaction kinetics and minimal byproducts.
Michael Addition of 4-tert-Butylbenzylamine to Acrylic Esters
This method exploits the Michael addition of a tert-butyl-containing amine to an acrylate ester, followed by hydrolysis and amidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
